molecular formula C12H14INO B5580131 (3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone

(3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B5580131
M. Wt: 315.15 g/mol
InChI Key: PHDZGBPNBLHTJT-UHFFFAOYSA-N
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Description

(3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrrolidine ring attached to a methanone group, which is further substituted with a 3-iodo-4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-iodo-4-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as distillation or large-scale chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The iodine atom may also play a role in the compound’s biological activity by participating in halogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methylphenyl)(pyrrolidin-1-yl)methanone
  • (3-Bromo-4-methylphenyl)(pyrrolidin-1-yl)methanone
  • (3-Fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(3-Iodo-4-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in unique interactions such as halogen bonding, which can enhance the compound’s binding affinity to certain biological targets .

Properties

IUPAC Name

(3-iodo-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDZGBPNBLHTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By the reaction in the same manner as in Example 26-i) using 3-iodo-4-methylbenzoyl chloride (2.00 g) and pyrrolidine (3.5 ml), the title compound (1.62 g) was obtained as a pale-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two

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